20-Methylpregn-5-ene-3,20-diol
Overview
Description
Scientific Research Applications
Reactivity and Transformation Studies
- Reactivity with Bovine Adrenal Tissue : 20-Methylpregn-5-ene-3,20-diol exhibits unique reactivity when compared with similar compounds in systems prepared from bovine adrenal mitochondria. It does not undergo side-chain cleavage but is rapidly converted to 4-ene-3-one, showing potential as a probe for understanding enzymatic processes in steroid metabolism (Burstein, Péron, & Williamson, 1969).
Structural and Conformational Analysis
- Structure Reassignment : Research involving this compound led to the reassignment of the structure of a related steroid, providing insights into steroidal stereoisomers and their structural dynamics (Osawa, Makino, & Weeks, 1976).
- Conformational Studies of Derivatives : Studies on derivatives of this compound have contributed to understanding the conformational aspects of steroids, particularly the preferred orientations of P-heterocyclic androst-5-ene derivatives (Frank et al., 2008).
Synthesis and Reaction Mechanisms
- Synthesis of Derivatives : Research on the synthesis and reaction mechanisms involving this compound has led to the development of novel steroids, enhancing the understanding of steroid chemistry and potentially aiding in the development of new pharmaceuticals (Liu, 2008).
- Novel Synthesis Methods : The compound has been used in studies to develop new methods for synthesizing steroidal carboxamides, which are of pharmaceutical importance, indicating its utility in expanding steroid chemistry (Mikle et al., 2021).
properties
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17S)-17-(2-hydroxypropan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2/c1-20(2,24)19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,3)18(16)10-12-22(17,19)4/h5,15-19,23-24H,6-13H2,1-4H3/t15-,16-,17-,18-,19+,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQOIXCNKARMRI-SPHVDITISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(C)(C)O)CC=C4C3(CCC(C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(C)(C)O)CC=C4[C@@]3(CC[C@@H](C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80943269 | |
Record name | 20-Methylpregn-5-ene-3,20-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80943269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20976-92-5 | |
Record name | 20-Methylpregn-5-ene-3,20-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020976925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20-Methylpregn-5-ene-3,20-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80943269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.